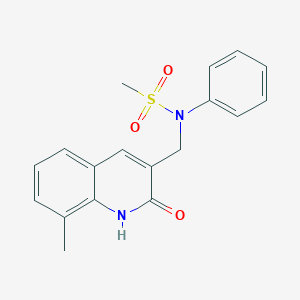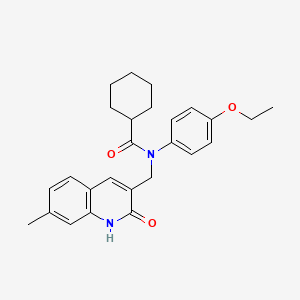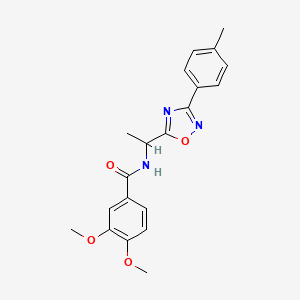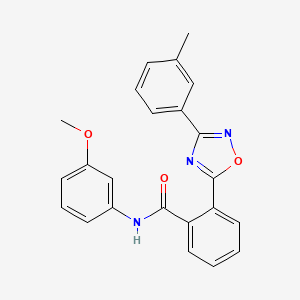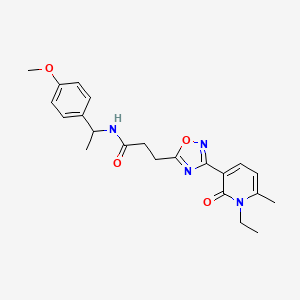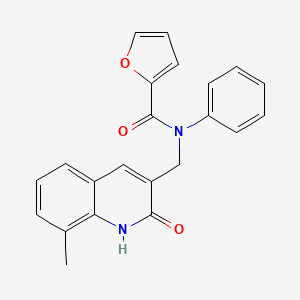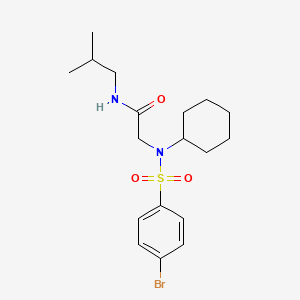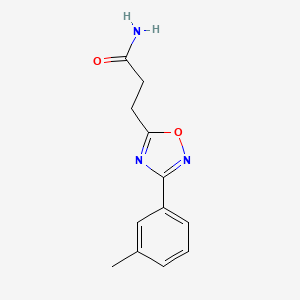
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit numerous biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not completely understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to reduce the expression of COX-2 and LOX in vitro and in vivo. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high purity and yield, which makes it suitable for use in various experiments. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide also exhibits low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, one of the limitations of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are numerous future directions for the research and development of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential application is in the field of optoelectronics, where 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be used as a fluorescent probe for the detection of metal ions. Additionally, 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction between m-tolyl hydrazine and ethyl 3-bromopropionate, followed by the reaction with hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid. This method has been reported to yield 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. It has also been reported to have potential applications in the field of optoelectronics due to its fluorescent properties. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions and has shown promising results in this application.
Eigenschaften
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-2-4-9(7-8)12-14-11(17-15-12)6-5-10(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHQYUJPVLUETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



